molecular formula C11H15N B11917796 2-Methyl-1-(2-phenylethyl)aziridine CAS No. 39657-33-5

2-Methyl-1-(2-phenylethyl)aziridine

Cat. No.: B11917796
CAS No.: 39657-33-5
M. Wt: 161.24 g/mol
InChI Key: AVBXJFOMKCOCIS-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-phenylethyl)aziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. This compound is notable for its strained ring structure, which imparts significant reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-phenylethyl)aziridine typically involves the reaction of 2-phenylethylamine with an appropriate epoxide under basic conditions. One common method includes the use of sodium hydride as a base and methylene chloride as a solvent . The reaction proceeds via nucleophilic substitution, where the amine attacks the epoxide, leading to the formation of the aziridine ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of solvents and bases may vary depending on the specific industrial setup and desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-phenylethyl)aziridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Water, alcohols, amines

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Ring-opening products: Amino alcohols, amino ethers

    Oxidation products: Amides

    Reduction products: Amines

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-phenylethyl)aziridine primarily involves its ability to undergo ring-opening reactions. The strained aziridine ring is highly reactive, making it an excellent electrophile. Upon nucleophilic attack, the ring opens, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is exploited in synthetic chemistry to create a wide range of nitrogen-containing compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylethylaziridine
  • N-Methylaziridine
  • N-Phenylaziridine

Comparison

2-Methyl-1-(2-phenylethyl)aziridine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to 2-Phenylethylaziridine, the methyl group in this compound enhances its stability and modifies its reactivity profile. N-Methylaziridine and N-Phenylaziridine, while similar in structure, exhibit different reactivity due to the presence of electron-donating or electron-withdrawing groups on the nitrogen atom .

Properties

CAS No.

39657-33-5

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-methyl-1-(2-phenylethyl)aziridine

InChI

InChI=1S/C11H15N/c1-10-9-12(10)8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3

InChI Key

AVBXJFOMKCOCIS-UHFFFAOYSA-N

Canonical SMILES

CC1CN1CCC2=CC=CC=C2

Origin of Product

United States

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